N-(4-ETHOXYPHENYL)-N'-PHENETHYLUREA
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-16-10-8-15(9-11-16)19-17(20)18-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYZEXIEQLOTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Ethoxyphenyl N Phenethylurea and Analogues
Classical and Contemporary Approaches to Unsymmetrical Urea (B33335) Synthesis
The formation of an unsymmetrical urea, such as N-(4-ethoxyphenyl)-N'-phenethylurea, requires the selective connection of two different amine fragments via a carbonyl group. Over the years, a number of reliable methods have been established for this purpose, each with its own set of advantages and limitations.
Reaction of Amines with Isocyanates
The reaction between an amine and an isocyanate is one of the most direct and widely employed methods for the synthesis of ureas. commonorganicchemistry.commdpi.com This approach involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an isocyanate. To synthesize the target compound, this compound, one could react 4-ethoxyaniline with phenethyl isocyanate, or conversely, phenethylamine (B48288) with 4-ethoxyphenyl isocyanate.
The reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), without the need for a base. commonorganicchemistry.com The isocyanate intermediates can be generated in situ from corresponding amines via methods like the Curtius, Hofmann, or Lossen rearrangements, or by using phosgene (B1210022) or its equivalents. commonorganicchemistry.comrsc.org A modern variation involves a microwave-assisted Staudinger–aza-Wittig reaction to generate the isocyanate, which is then trapped by an amine. beilstein-journals.org
Table 1: Amine-Isocyanate Reaction Parameters
| Parameter | Description |
|---|---|
| Reactants | Primary or secondary amine and an isocyanate |
| Product | Unsymmetrically substituted urea |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Temperature | Typically Room Temperature |
| Catalyst/Base | Generally not required |
Phosgene and Phosgene-Equivalent-Based Strategies
Historically, phosgene (COCl₂) was a primary reagent for synthesizing ureas by reacting it with amines. beilstein-journals.orgresearchgate.net However, its extreme toxicity has led to its replacement by safer, solid phosgene equivalents. rsc.orgresearchgate.nettandfonline.comrsc.org Triphosgene, a crystalline solid, is a common substitute that generates phosgene in situ. commonorganicchemistry.comasianpubs.orgmdpi.com The reaction of an amine with triphosgene can form an intermediate isocyanate or a carbamoyl chloride, which then reacts with a second, different amine to yield the unsymmetrical urea. rsc.orgasianpubs.org
Other phosgene-free alternatives have been developed to circumvent the hazards associated with phosgene chemistry. tandfonline.com Reagents like 1,1'-carbonyldiimidazole (CDI) are effective for this transformation. commonorganicchemistry.combiointerfaceresearch.com In this method, the first amine reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of the second amine displaces the imidazole group to form the desired urea. biointerfaceresearch.com Similarly, dioxazolones can serve as precursors to isocyanates under mild heating, providing a metal-free and phosgene-free route to unsymmetrical ureas. tandfonline.comtandfonline.com Isopropenyl carbamates have also been shown to react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yields, avoiding the formation of symmetrical byproducts that can plague other methods. nih.govacs.org
Table 2: Common Phosgene Equivalents for Urea Synthesis
| Reagent | Formula | Key Features |
|---|---|---|
| Triphosgene | (OCCl₃)₂CO | Solid, safer to handle than phosgene gas, generates phosgene in situ. commonorganicchemistry.com |
| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Useful alternative to highly toxic reagents; order of addition is important. commonorganicchemistry.com |
| Dioxazolones | C₃H₃NO₃ (parent) | Serve as isocyanate precursors in a phosgene- and metal-free approach. tandfonline.com |
| Isopropenyl Carbamates | R-NH-CO-O-C(CH₃)=CH₂ | React irreversibly with amines, minimizing symmetrical urea byproducts. nih.govacs.org |
Catalytic Oxidative Carbonylation Methods for Urea Formation
Catalytic oxidative carbonylation represents a more modern and atom-economical approach to urea synthesis. These methods typically employ a transition metal catalyst, such as palladium, to facilitate the reaction of amines with carbon monoxide (CO) and an oxidant. nih.govacs.orgoup.com This process directly couples two different amines with a carbonyl group sourced from CO, avoiding the need to pre-form hazardous intermediates like isocyanates. oup.com
A general system involves reacting a primary amine and a secondary amine with CO in the presence of a palladium(II) iodide (PdI₂) catalyst and an excess of potassium iodide (KI). nih.govacs.org The reactions are usually conducted under pressure (e.g., 20 atm of a CO/air mixture) and at elevated temperatures (90-100 °C) in a solvent like 1,2-dimethoxyethane (DME). nih.govacs.org This methodology has proven effective for synthesizing a range of symmetrically and unsymmetrically substituted ureas, including pharmacologically active molecules. nih.govacs.org The development of bimetallic catalytic systems has further enhanced the selective synthesis of unsymmetrical ureas from mixtures of primary and secondary amines. oup.com
Advanced Synthetic Transformations Applied to Related Urea Derivatives
Beyond the direct formation of the urea linkage, advanced synthetic methods can be applied to urea-containing molecules to achieve further structural modifications. These techniques are particularly useful for functionalizing the aromatic rings of compounds like this compound.
Coupling Reactions Mediated by Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as mild and environmentally friendly oxidants and coupling mediators in organic synthesis. researchgate.netnih.govnih.gov For the synthesis of unsymmetrical ureas, reagents such as (diacetoxyiodo)benzene (PhI(OAc)₂) can facilitate the coupling of amides and amines. mdpi.comnih.gov This approach circumvents the need for metal catalysts and often proceeds under mild conditions. mdpi.comnih.gov
The reaction is believed to proceed through an in situ Hofmann rearrangement of a primary amide, induced by the hypervalent iodine reagent, to generate an isocyanate intermediate. This transient isocyanate is then trapped by an amine present in the reaction mixture to form the final unsymmetrical urea. organic-chemistry.org This method is valuable for its broad substrate scope and compatibility with various functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.gov
Directed Metalation (e.g., Lithiation) followed by Electrophilic Quenching on Aromatic Ureas
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. thieme-connect.comresearchgate.netuwindsor.ca In this methodology, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base (e.g., n-butyllithium), directing deprotonation at the adjacent ortho position. researchgate.netuwindsor.caacs.org The urea moiety can function as a DMG, allowing for the specific lithiation of one of its attached aryl rings.
For a molecule like this compound, the urea nitrogen attached to the 4-ethoxyphenyl ring can direct lithiation to the positions ortho to the urea linkage. The resulting aryllithium intermediate is a potent nucleophile that can be "quenched" by reacting it with a wide variety of electrophiles. thieme-connect.comresearchgate.net This two-step sequence allows for the introduction of diverse substituents—such as alkyl groups, halogens, silyl groups, or carbonyl functionalities (after quenching with DMF, for instance)—onto the aromatic ring with high regiocontrol. commonorganicchemistry.commdpi.comnih.gov This method provides a versatile route to a library of substituted urea analogues for further investigation.
Rearrangement Reactions (e.g., Curtius Rearrangement) in Urea Synthesis
Rearrangement reactions are a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. In the context of urea synthesis, several name reactions, such as the Curtius, Hofmann, and Lossen rearrangements, are of paramount importance. These reactions proceed through a common isocyanate intermediate, which is then trapped by an amine to furnish the desired urea.
The general mechanism of the Curtius rearrangement for the synthesis of an unsymmetrical urea is depicted below:
Step 1: Formation of Acyl Azide A carboxylic acid is converted to an acyl azide. This can be achieved through various methods, such as the reaction of an acyl chloride with sodium azide or the reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA).
Step 2: Curtius Rearrangement The acyl azide undergoes thermal or photochemical rearrangement to form an isocyanate, with the concomitant loss of nitrogen gas. This step is believed to be a concerted process. wikipedia.org
Step 3: Urea Formation The isocyanate is then reacted with an amine. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the urea linkage.
For the synthesis of this compound, 4-ethoxybenzoic acid could be converted to its corresponding acyl azide, which upon rearrangement would yield 4-ethoxyphenyl isocyanate. Subsequent reaction with phenethylamine would afford the target compound.
A key advantage of this method is the ability to perform the rearrangement and subsequent trapping of the isocyanate in a one-pot procedure, which can lead to good yields. nih.gov
| Reaction | Starting Material | Intermediate | Reagents for Rearrangement | Trapping Nucleophile | Product |
| Curtius Rearrangement | Carboxylic Acid (R-COOH) | Acyl Azide (R-CON3) | Heat or UV light | Amine (R'-NH2) | Urea (R-NH-CO-NH-R') |
| Hofmann Rearrangement | Primary Amide (R-CONH2) | Isocyanate (R-NCO) | Bromine, Sodium Hydroxide (B78521) | Amine (R'-NH2) | Urea (R-NH-CO-NH-R') |
| Lossen Rearrangement | Hydroxamic Acid (R-CONHOH) | Isocyanate (R-NCO) | Activating Agent (e.g., Acetic Anhydride) | Amine (R'-NH2) | Urea (R-NH-CO-NH-R') |
Table 1: Comparison of Rearrangement Reactions for Urea Synthesis
Other rearrangement reactions that proceed via an isocyanate intermediate and can be utilized for urea synthesis include the Hofmann and Lossen rearrangements. organic-chemistry.orgnih.gov The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to yield an isocyanate. organic-chemistry.org The Lossen rearrangement utilizes a hydroxamic acid or its derivative as the starting material to generate the isocyanate. organic-chemistry.orgorganic-chemistry.org
Chemo-, Regio-, and Stereoselective Synthesis Considerations for Substituted Ureas
The synthesis of substituted ureas, particularly those with multiple functional groups or stereocenters, requires careful consideration of chemo-, regio-, and stereoselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound and its analogues, this is crucial if the starting materials contain other reactive moieties. For instance, if the aromatic rings bear other functional groups, reaction conditions must be chosen to avoid unwanted side reactions. The Curtius rearrangement is generally tolerant of many functional groups, making it a valuable tool in this regard. nih.gov
Regioselectivity is the control of the position at which a reaction occurs. In the context of unsymmetrical ureas like this compound, the synthetic strategy must ensure that the correct amine adds to the isocyanate. The stepwise nature of the Curtius rearrangement, where the isocyanate is formed first and then reacted with the amine, provides excellent regiocontrol.
Stereoselectivity involves the control of the stereochemical outcome of a reaction. If the synthesis starts with chiral precursors, it is essential that the reaction proceeds with high stereochemical fidelity. The Curtius rearrangement is known to proceed with complete retention of configuration at the migrating group, making it an excellent choice for the synthesis of chiral ureas. nih.gov
The development of new catalysts and reagents is an active area of research to further enhance the chemo-, regio-, and stereoselectivity of urea synthesis. For example, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical ureas, offering alternative routes with different selectivity profiles. organic-chemistry.org
Structural Elucidation and Conformational Analysis of N 4 Ethoxyphenyl N Phenethylurea
Advanced Spectroscopic Characterization
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by analyzing their characteristic vibrational modes. For N-(4-ethoxyphenyl)-N'-phenethylurea, the spectra are characterized by the distinct vibrations of the urea (B33335) linkage, the ethoxy group, and the two aromatic rings.
The IR spectrum of a related hydantoin (B18101) derivative shows significant absorptions for amide and urea C=O bonds around 1728 cm⁻¹. mdpi.com The IR spectra of other complex molecules also show absorption bands for N-H groups in the range of 3401–3289 cm⁻¹ and for C=O (amide) groups between 1687–1666 cm⁻¹. nih.gov For this compound, the key vibrational modes are expected in similar regions. The N-H stretching vibrations of the urea moiety typically appear as strong bands in the region of 3300-3400 cm⁻¹. The C=O (urea I band) stretching vibration is expected to produce a very strong absorption band around 1630-1680 cm⁻¹.
The C-N stretching vibrations coupled with N-H bending (urea II and III bands) are anticipated in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively. The presence of the ethoxy group would be confirmed by C-O-C stretching vibrations, typically observed as strong bands between 1250 cm⁻¹ and 1000 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings would appear in the 1450-1600 cm⁻¹ range.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H (Urea) | Stretching | 3300 - 3400 (strong) | 3300 - 3400 (weak) |
| C=O (Urea) | Stretching (Urea I) | 1630 - 1680 (very strong) | 1630 - 1680 (strong) |
| C-N / N-H | Stretching/Bending (Urea II) | 1550 - 1600 (strong) | Variable |
| C-N / N-H | Stretching/Bending (Urea III) | 1250 - 1400 (medium) | Variable |
| Aromatic C-H | Stretching | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| Aromatic C=C | Ring Stretching | 1450 - 1600 (multiple bands) | 1450 - 1600 (strong) |
| Aliphatic C-H | Stretching | 2850 - 2980 (medium) | 2850 - 2980 (strong) |
| C-O-C (Ether) | Asymmetric & Symmetric Stretching | 1000 - 1250 (strong) | Weak |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. Using electrospray ionization (ESI) in positive mode, the compound is expected to be observed as a protonated molecule, [M+H]⁺.
The fragmentation of N,N'-substituted ureas under tandem mass spectrometry (MS/MS) conditions is known to be characteristic. nih.gov A common fragmentation pathway involves the cleavage of the C-N bonds of the urea group. nih.gov For this compound, two primary fragmentation pathways are plausible.
One pathway involves the cleavage of the C-N bond with the elimination of an isocyanate moiety. nih.gov For instance, cleavage could lead to the formation of a phenethylaminium ion or a 4-ethoxyphenylaminium ion. Another significant fragmentation pathway for N,N'-disubstituted ureas involves the cleavage of the C-N bond to form an isocyanate and an amine. nih.govresearchgate.net The subsequent fragmentation of the phenethyl and ethoxyphenyl groups, such as the loss of an ethyl group from the ethoxy moiety or cleavage of the ethylbenzene (B125841) side chain, would provide further structural confirmation.
A study on related N,N'-substituted urea derivatives showed that distinct fragmentation patterns allow for the clear differentiation of positional isomers. nih.gov The exact masses of the fragment ions, determined by HRMS, are crucial for confirming their elemental composition.
Table 2: Predicted HRMS Fragmentation Data for this compound ([C₁₇H₂₀N₂O₂ + H]⁺)
| Fragment Ion (m/z) | Plausible Structure/Origin |
| 285.1603 (Calculated) | [M+H]⁺: Protonated molecular ion |
| 152.0970 (Calculated) | [C₉H₁₂NO]⁺: Protonated 4-ethoxyaniline |
| 134.0868 (Calculated) | [C₈H₁₀N]⁺: Phenethylaminium ion |
| 122.0970 (Calculated) | [C₈H₁₂N]⁺: Protonated phenethylamine (B48288) |
| 105.0704 (Calculated) | [C₇H₇O]⁺: Tropylium ion derivative |
| 91.0548 (Calculated) | [C₇H₇]⁺: Tropylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the two aromatic rings and the urea chromophore.
The presence of the 4-ethoxyphenyl group and the phenyl group, both conjugated with the urea moiety, influences the absorption maxima (λ_max). UV spectra of urea derivatives often show absorption peaks in the near UV region. researchgate.net For example, thiourea (B124793) derivatives show absorption peaks around 202 nm and 235 nm, attributed to π→π* and n→π* transitions, respectively. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Chromophore | Predicted λ_max (nm) |
| π → π | Phenyl Rings & Urea | ~200 - 220 |
| π → π | Conjugated System | ~240 - 280 |
| n → π* | Urea C=O | > 280 (weak) |
Theoretical Chemistry and Computational Modeling of N 4 Ethoxyphenyl N Phenethylurea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Energetic Landscape Exploration
A fundamental step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as the ground-state geometry. DFT calculations are employed to perform geometry optimization, a process that systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest energy.
For N-(4-ethoxyphenyl)-N'-phenethylurea, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its shape. The energetic landscape could also be explored to identify different stable conformations (isomers) of the molecule and the energy barriers between them. This information is crucial for understanding its physical and chemical behavior.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (Example Data)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C=O (Urea) | 1.25 Å |
| Bond Length | N-C (Urea-Ethoxyphenyl) | 1.38 Å |
| Bond Length | N-C (Urea-Phenethyl) | 1.40 Å |
| Bond Angle | N-C-N (Urea) | 118° |
| Dihedral Angle | C-N-C-C (Urea-Phenethyl) | 175° |
Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.
Electronic Structure Analysis: HOMO-LUMO Gap, Charge Distribution
DFT calculations provide valuable insights into the electronic properties of a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive. nih.gov
Furthermore, DFT can be used to calculate the distribution of electron density across the molecule, often visualized as a molecular electrostatic potential (MEP) map. This map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing clues about how the molecule might interact with other chemical species.
Table 2: Hypothetical Electronic Properties of this compound (Example Data)
| Property | Hypothetical Value |
| Energy of HOMO | -6.2 eV |
| Energy of LUMO | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
DFT calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an Infrared (IR) spectrum. Comparing these predicted spectra with experimental data can confirm the structure of a synthesized compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. It allows researchers to observe the time evolution of a system, providing a detailed view of its dynamic behavior.
Conformational Space Sampling and Equilibrium Dynamics
For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. MD simulations can be used to explore this conformational space by simulating the molecule's movements over time. This allows for the identification of the most populated and energetically favorable conformations at a given temperature. Understanding the equilibrium dynamics provides insight into the molecule's flexibility and how its shape might change in different environments.
Analysis of Intermolecular Interaction Potentials
MD simulations are particularly useful for studying how a molecule interacts with its surroundings, such as solvent molecules or a biological receptor. By simulating a system containing multiple molecules of this compound or its interaction with other molecules, it is possible to analyze the intermolecular forces at play. This includes hydrogen bonding, van der Waals forces, and electrostatic interactions. Such analyses are crucial for understanding the compound's solubility, aggregation behavior, and potential biological activity.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational and mathematical modeling approach that seeks to establish a correlation between the structural or physicochemical properties of a compound and a specific property of interest. nih.gov These models are foundational in modern chemistry and drug discovery, offering a predictive framework that can forecast the properties of novel molecules, thereby prioritizing synthetic efforts and reducing experimental costs. researchgate.netfrontiersin.org For this compound, while specific, dedicated QSPR models are not extensively detailed in publicly available literature, the broader class of phenylurea and related urea (B33335) derivatives has been the subject of numerous QSPR and Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.govmdpi.com These studies provide a robust framework for understanding how the structural attributes of this compound would likely influence its behavior in various predictive models.
QSPR models are built upon the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. The process involves calculating a set of molecular descriptors and then using statistical methods, such as multiple linear regression, to create a mathematical equation that relates these descriptors to an observed property. nih.govubaya.ac.id
Detailed Research Findings
Research into the QSPR of phenylurea derivatives has identified several classes of molecular descriptors as being particularly significant for predicting both physicochemical and biological properties. nih.gov These descriptors can be broadly categorized as electronic, steric, lipophilic, and topological.
Physicochemical Property Prediction: Studies on phenylurea herbicides have successfully used QSPR to model and predict their retention times in high-performance liquid chromatography (HPLC). nih.gov In this context, key descriptors included electronic properties like the dipole moment and formation enthalpy , calculated using semi-empirical quantum mechanical methods like MOPAC-AM1. nih.gov Solvation properties, particularly the hydration free energy , were also found to be critical in determining the chromatographic behavior. nih.gov The development of a specialized "co-ordination index" (Ic), derived from formation enthalpy and molecular weight/surface area, further improved the predictive power of the regression equations for retention time. nih.gov The general physicochemical properties that are frequently predicted by QSPR models for organic compounds include melting point, boiling point, vapor pressure, water solubility, and the n-octanol-water partition coefficient. researchgate.netnih.gov
Biological Activity Prediction: In the realm of biological activity, QSAR (a subset of QSPR) models are paramount. For urea and thiourea (B124793) derivatives with potential anticancer activity, descriptors such as molecular weight (Mw) and topological polar surface area (tPSA) have been used to build predictive models for cytotoxicity and bioavailability. ubaya.ac.id For instance, a QSAR study on N'-Ethyl-N'-Phenyl-N-Benzoylthiourea derivatives established a significant correlation between Mw, tPSA, and pKa and the predicted anticancer activity. ubaya.ac.id
Other studies have focused on the thermodynamic aspects of ligand-target interactions. In the design of novel proflavine (B1679165) ureas, lipophilicity (LogP) and the change in standard entropy (ΔS°) upon DNA binding were used as key parameters in a pharmacological model to predict anticancer activity. nih.gov This indicates that beyond simple structural features, descriptors related to the thermodynamics of binding are crucial for accurate predictions. Similarly, QSAR models for insecticidal phenylurea derivatives have shown that combinations of different structural moieties can significantly enhance biological activity against various pests. mdpi.com
The tables below summarize the types of descriptors commonly employed in QSPR/QSAR models for phenylurea analogs and provide illustrative examples of the resulting predictive equations.
Data Tables
| Descriptor Category | Specific Descriptor | Relevance and Application | Source Citation |
|---|---|---|---|
| Electronic | Dipole Moment | Predicts molecular polarity; important for modeling chromatographic retention and receptor binding. | nih.gov |
| Electronic | Formation Enthalpy | Relates to the energetic stability of the molecule; used in predicting physicochemical properties. | nih.gov |
| Steric/Topological | Molecular Weight (Mw) | A fundamental descriptor related to molecular size; often used in models for toxicity and bioavailability. | ubaya.ac.id |
| Steric/Topological | Topological Polar Surface Area (tPSA) | Estimates the surface area of polar atoms; crucial for predicting cell permeability and bioavailability. | ubaya.ac.id |
| Lipophilic | n-Octanol-Water Partition Coefficient (LogP) | Measures the lipophilicity of a compound; a key factor in predicting membrane permeability and biological activity. | nih.gov |
| Thermodynamic | Standard Entropy Change (ΔS°) | Describes the change in entropy upon binding to a target (e.g., DNA); used to predict binding affinity. | nih.gov |
| Solvation | Hydration Free Energy | Quantifies the energy change when a molecule is transferred from gas phase to water; affects solubility and chromatographic retention. | nih.gov |
| Predicted Property | Illustrative QSAR Equation | Statistical Parameters | Source Citation |
|---|---|---|---|
| Anticancer Activity (Log 1/RS) | Log 1/RS = 0.118(Mw) + 22.994(pKa) + 0.022(tPSA²) – 2.590(tPSA) - 270.960 | n = 13; R = 0.949; F = 18.150 | ubaya.ac.id |
| Toxicity (Log 1/LD-50) | Log 1/(LD-50 Mouse oral) = -4.527(Mw) – 0.496(tPSA²) + 57.150(tPSA) + 744.724 | n = 13; R = 0.925; F = 17.846 | ubaya.ac.id |
| Bioavailability (Log 1/F) | Log 1/F = -0.006(Mw) - 0.003(tPSA) – 2.554 | n = 13; R = 0.802; F = 9.006 | ubaya.ac.id |
Reactivity and Chemical Transformations of N 4 Ethoxyphenyl N Phenethylurea
Chemical Stability Studies
The chemical stability of N-(4-ethoxyphenyl)-N'-phenethylurea is a critical factor in its handling, storage, and application. Stability is assessed under various environmental conditions to understand its degradation profile.
The urea (B33335) linkage in this compound is susceptible to hydrolysis, a process that can be influenced by pH. Generally, urea derivatives exhibit different stability profiles in acidic, neutral, and alkaline environments. While specific studies on this compound are not extensively detailed in the provided results, the behavior of similar urea-containing compounds suggests that both acidic and basic conditions can catalyze the hydrolysis of the urea bond. This would lead to the formation of 4-ethoxyaniline, phenethylamine (B48288), and carbon dioxide. The rate of hydrolysis is expected to be slowest at a neutral pH and increase as the pH becomes more acidic or basic.
Thermal Stability:
The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. Thermogravimetric analysis (TGA) is a common technique used to evaluate this property. While specific TGA data for this compound is not available in the provided search results, studies on structurally related compounds provide insights. For instance, urea-formaldehyde resins, which also contain urea linkages, undergo thermal degradation in stages. The initial stage often involves the loss of moisture, followed by the decomposition of methylene (B1212753) and ether bonds at higher temperatures, typically between 220°C and 330°C. nih.gov The final stage at even higher temperatures involves further carbonization. nih.gov Similarly, the thermal degradation of polymers containing maleimide (B117702) derivatives, which share some structural similarities, shows that degradation onsets can range from 214°C to over 400°C, depending on the specific structure. sci-hub.se It can be inferred that this compound would exhibit a multi-stage degradation pattern, with the urea linkage being a primary site of initial thermal decomposition.
Photochemical Stability:
Photochemical stability refers to a molecule's resistance to degradation upon exposure to light, particularly ultraviolet (UV) radiation. Aromatic compounds and those with heteroatoms like nitrogen are often susceptible to photochemical reactions. For this compound, the presence of two aromatic rings and the urea moiety suggests potential photosensitivity. UV radiation can provide the energy to excite electrons within the molecule, leading to bond cleavage or rearrangement reactions. While specific photochemical studies on this compound are not detailed in the search results, related compounds like phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) are known to be stable in air. nih.gov However, the urea linkage introduces a different reactive site compared to the amide in phenacetin, which could alter its photochemical behavior.
Hydrolysis and Degradation Mechanisms of the Urea Linkage
The hydrolysis of the urea linkage in this compound is a key degradation pathway. This reaction involves the cleavage of the C-N bonds within the urea group, typically initiated by the nucleophilic attack of a water molecule.
The mechanism can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In an acidic medium, a proton (H+) will protonate one of the urea's carbonyl oxygen or nitrogen atoms, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule. This is followed by a series of proton transfer and bond cleavage steps, ultimately leading to the formation of 4-ethoxyaniline, phenethylamine, and carbonic acid (which decomposes to CO2 and H2O).
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH-) acts as the nucleophile, directly attacking the carbonyl carbon of the urea. This forms a tetrahedral intermediate which then collapses, cleaving a C-N bond to release either 4-ethoxyaniline or phenethylamine and a carbamate (B1207046) intermediate. The carbamate is unstable and subsequently decomposes to the other amine and carbon dioxide.
Studies on the hydrolysis of other compounds, such as poly(lactide-co-glycolide) (PLGA), have shown that factors like the presence of acid end groups can significantly accelerate hydrolysis. nih.gov This suggests that the electronic properties of the substituents on the aromatic rings of this compound could also influence the rate of urea linkage hydrolysis.
Reaction Pathways of this compound
Electrophilic Aromatic Substitution:
The two aromatic rings in this compound are potential sites for electrophilic substitution reactions.
The 4-ethoxyphenyl ring: The ethoxy group (-OC2H5) is an ortho-, para-directing and activating group due to the resonance effect of the oxygen lone pairs. The para position is already substituted by the urea nitrogen. Therefore, electrophilic attack is most likely to occur at the ortho positions (positions 2 and 6) relative to the ethoxy group. The urea substituent itself is generally considered deactivating towards electrophilic substitution on the ring it is directly attached to, due to the electron-withdrawing nature of the carbonyl group. However, the activating effect of the ethoxy group is expected to dominate.
The phenethyl ring: The ethylurea (B42620) group attached to this ring is an alkyl-like substituent, which is weakly activating and ortho-, para-directing. Therefore, electrophilic substitution would be directed to the ortho and para positions of this ring.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The specific conditions required for these reactions would depend on the reactivity of the chosen electrophile.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) reactions are less common for these types of electron-rich aromatic rings unless they are activated by strong electron-withdrawing groups (like -NO2) in the ortho or para positions, which is not the case here. nih.gov Therefore, direct nucleophilic substitution on the aromatic rings of this compound is generally not a favored reaction pathway under standard conditions. nih.gov
Reactions at the Urea Nitrogens:
The nitrogen atoms of the urea group have lone pairs of electrons and can act as nucleophiles. They can participate in reactions such as alkylation or acylation, although their nucleophilicity is reduced by the electron-withdrawing effect of the adjacent carbonyl group. The nitrogen attached to the 4-ethoxyphenyl group is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. The nitrogen of the phenethyl group is more aliphatic in character and therefore slightly more nucleophilic.
The structure of this compound, with its two reactive N-H protons on the urea moiety, presents possibilities for condensation and polymerization reactions.
Condensation Reactions:
The N-H groups can react with electrophilic reagents such as aldehydes (e.g., formaldehyde) or isocyanates. For example, reaction with formaldehyde (B43269) could lead to the formation of N-hydroxymethyl derivatives, which can then undergo further condensation to form larger molecules or cross-linked networks. This is analogous to the chemistry of urea-formaldehyde resins. nih.govresearchgate.net
Polymerization:
If this compound were to be incorporated into a polymer backbone, it would likely be through polycondensation reactions. This would require reacting it with a bifunctional comonomer. For example, reaction with a diacyl chloride or a diisocyanate could lead to the formation of polyamides or polyureas, respectively. The urea N-H groups would provide the nucleophilic sites for the polymerization to occur. The resulting polymers would incorporate the this compound unit into the polymer chain, potentially imparting specific properties to the final material.
Synthetic Derivatization for Tailored Chemical Properties
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs with fine-tuned properties. The primary goals of such derivatization efforts often include the modulation of biological activity, improvement of pharmacokinetic profiles, and the exploration of structure-activity relationships (SAR).
Modifications of the N-Phenethyl Moiety
The N-phenethyl group is a frequent target for synthetic modification due to its significant influence on the molecule's interaction with biological targets. Studies on related compounds have shown that substitutions on the phenyl ring of the phenethyl group can dramatically alter pharmacological outcomes. For instance, the introduction of various substituents on the aromatic ring of the N-phenethyl moiety in other classes of compounds, such as opioids, has been shown to convert agonists into antagonists or modulate receptor selectivity. nih.govnih.gov While specific examples for this compound are not extensively documented in publicly available literature, the principles from analogous series suggest that modifications at this position are a key strategy.
Potential derivatization reactions on the N-phenethyl group could include:
Aromatic Substitution: Introduction of electron-donating or electron-withdrawing groups onto the phenyl ring to probe electronic and steric effects on activity.
Alkylation/Acylation of the Nitrogen: While this would alter the urea structure, modification at the phenethyl nitrogen before urea formation is a viable strategy to introduce new functional groups.
Chain Homologation or Isomeric Rearrangement: Altering the length or branching of the ethyl chain connecting the phenyl group to the urea nitrogen can impact conformational flexibility and binding orientation.
Modifications of the Ethoxyphenyl Group
The 4-ethoxyphenyl portion of the molecule also presents opportunities for synthetic derivatization. The ethoxy group itself can be a handle for chemical transformation, or the phenyl ring can be substituted.
Research on the metabolism of structurally similar compounds like phenacetin (N-(4-ethoxyphenyl)acetamide) indicates that the ethoxy group can be a site of metabolic activity, leading to the formation of various metabolites. nih.gov This suggests that the ethoxy group is chemically accessible. Furthermore, the reaction of the related compound 4-nitrosophenetol can lead to the formation of diphenylamine (B1679370) derivatives, highlighting the potential reactivity of the phenetidine-like substructure. nih.gov
Key derivatization strategies for the ethoxyphenyl moiety include:
Ether Cleavage and Re-alkylation: The ethoxy group could potentially be cleaved to the corresponding phenol (B47542), which can then be re-alkylated with a variety of alkyl or functionalized chains to explore the impact of the ether substituent's size and nature.
Aromatic Substitution: Introduction of substituents at the ortho or meta positions relative to the urea linkage can influence the electronic properties and conformation of the entire molecule. For example, nitration of related ethoxyphenyl acetamides has been reported. researchgate.net
Reactions of the Urea Linkage
The urea functional group is a versatile synthon that can participate in a variety of chemical transformations, offering a pathway to a diverse range of derivatives.
One potential transformation is the cyclization of urea derivatives to form heterocyclic systems. For example, urea derivatives can be precursors to hydantoins, a class of compounds with various biological activities. mdpi.com The reaction of a urea derivative with a suitable three-carbon electrophile could lead to the formation of a six-membered heterocyclic ring.
Additionally, the urea nitrogen atoms possess nucleophilic character and can potentially undergo further reactions, although this might lead to a significant alteration of the core structure. The reaction of N,N'-dinitrourea with formaldehyde, for instance, leads to hydroxymethyl derivatives, showcasing the reactivity of the urea nitrogens under certain conditions. researchgate.net
The following table summarizes potential derivatization strategies for this compound:
| Molecular Moiety | Derivatization Strategy | Potential Outcome |
| N-Phenethyl | Aromatic substitution (e.g., halogenation, nitration) | Modulate electronic/steric properties, alter binding affinity/selectivity |
| Alkylation of the ethyl chain | Investigate the impact of chain length and branching | |
| Ethoxyphenyl | Ether cleavage and re-alkylation | Explore the influence of different ether substituents |
| Aromatic substitution (e.g., nitration) | Modify electronic properties and intramolecular interactions | |
| Urea Linkage | Cyclization reactions | Formation of heterocyclic derivatives (e.g., hydantoins) |
| Reactions at the urea nitrogens | Introduction of new functional groups |
The synthetic derivatization of this compound provides a powerful tool for the systematic exploration of its chemical space and the development of new compounds with tailored properties for various scientific applications.
Research on this compound in Supramolecular and Materials Science Remains Undocumented
Despite a comprehensive search of available scientific literature, no specific research findings have been identified for the chemical compound this compound within the fields of supramolecular chemistry and materials science. The investigation sought to uncover data relating to its hydrogen bonding interactions, self-assembly phenomena, and its application as a building block in advanced materials. However, the academic record appears void of studies focused on this particular molecule for these purposes.
The intended scope of this article was to detail the supramolecular behavior of this compound, including its crystal engineering, formation of supramolecular gels or liquid crystalline phases, and its role in developing supramolecular polymers. Furthermore, its potential incorporation into polymeric scaffolds and use in hybrid materials and nanomaterial fabrication were to be explored.
While the broader class of urea-containing compounds is known for its rich hydrogen-bonding capabilities and applications in supramolecular chemistry, specific experimental or theoretical studies on this compound are not present in the public research domain. General principles of supramolecular chemistry often involve the self-assembly of molecules through non-covalent interactions, with urea derivatives being prime candidates for forming well-ordered structures. For instance, the hydrogen bonding between urea groups can lead to the formation of tapes, ribbons, or other architectures that are foundational to creating supramolecular polymers and gels.
In the context of materials science, such self-assembling motifs are crucial for designing novel materials with tailored properties. The incorporation of specific organic molecules into polymeric or inorganic matrices can create hybrid materials with enhanced functionalities. However, without direct research on this compound, any discussion of its specific role in these applications would be purely speculative.
The absence of dedicated research on this compound means that no data is available to populate the intended sections of this article. Therefore, a detailed analysis of its supramolecular and materials science applications cannot be provided at this time.
Supramolecular Chemistry and Materials Science Applications
Host-Guest Chemistry and Molecular Recognition Phenomena
The urea (B33335) functional group, characterized by a carbonyl double bond and two flanking nitrogen atoms, is a versatile hydrogen-bond donor and acceptor. This capability allows urea-containing compounds, including N-(4-ethoxyphenyl)-N'-phenethylurea, to participate in a variety of non-covalent interactions, making them attractive targets for studies in host-guest chemistry and molecular recognition. These fields of supramolecular chemistry focus on the specific binding between a host molecule and a guest molecule, driven by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Binding Studies with Model Chemical Hosts
The ability of the urea moiety to form strong and directional hydrogen bonds has led to numerous studies on the binding of urea derivatives with various synthetic and natural host molecules. Common model hosts include cyclodextrins, calixarenes, and cucurbiturils, which possess well-defined cavities capable of encapsulating guest molecules.
While specific binding studies for this compound with model chemical hosts are not extensively documented in publicly available literature, the general principles of urea recognition by such hosts provide a framework for understanding its potential interactions. For instance, cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate the hydrophobic phenyl and phenethyl groups of the molecule. nih.gov The urea group itself can then interact with the hydroxyl groups on the rim of the cyclodextrin (B1172386) cavity through hydrogen bonding. nih.govmdpi.comnih.govmdpi.com
Similarly, calixarenes, which are macrocycles formed from phenol (B47542) units linked by methylene (B1212753) bridges, can be functionalized with groups that specifically target the hydrogen bond donors of the urea group. The binding affinity in these systems is influenced by the size and shape complementarity between the host and guest, as well as the solvent environment.
To illustrate the typical binding affinities observed for urea derivatives with common host molecules, the following table presents hypothetical data based on known interactions of similar compounds.
| Host Molecule | Guest Molecule | Solvent | Binding Affinity (K a , M⁻¹) |
| β-Cyclodextrin | N-Phenylurea | Water | 1.5 x 10² |
| p-Sulfonatocalix researchgate.netarene | N,N'-Diphenylurea | Water | 3.2 x 10³ |
| Cucurbit youtube.comuril | N-Allyl-N'-phenylurea | Water | 8.7 x 10⁴ |
This table presents illustrative data for representative urea derivatives and is not specific to this compound.
The phenethyl and ethoxyphenyl substituents in this compound would likely influence its binding to host molecules. The ethoxy group could engage in additional hydrogen bonding or dipole-dipole interactions, while the flexible phenethyl group could adopt various conformations to fit within a host's cavity.
Design of Artificial Host Systems Utilizing Urea Recognition Motifs
The predictable and robust hydrogen-bonding pattern of the urea group has made it a popular recognition motif in the design of artificial host systems. nih.gov These synthetic receptors are engineered to have binding sites that are complementary in size, shape, and chemical functionality to the target urea guest.
The fundamental principle behind the design of these hosts is the creation of a pre-organized cavity or cleft bearing multiple hydrogen-bond donor and acceptor sites that can simultaneously interact with the urea's N-H and C=O groups. This multipoint recognition leads to high affinity and selectivity. Common structural scaffolds used to build such receptors include macrocycles and cleft-like molecules that position the binding groups in a convergent manner.
For instance, a synthetic receptor might feature two hydrogen-bond donating groups positioned to interact with the carbonyl oxygen of the urea, and two hydrogen-bond accepting groups positioned to interact with the two N-H protons. This creates a highly specific "binding pocket" for the urea functionality. The remainder of the host molecule can be tailored to recognize the specific substituents of the urea guest, such as the ethoxyphenyl and phenethyl groups of this compound, through hydrophobic or π-stacking interactions.
While the literature describes many elegant designs for artificial receptors that target the general urea group, specific host systems designed exclusively for the recognition of this compound have not been prominently reported. However, the established principles of supramolecular chemistry provide a clear blueprint for how such a selective host could be constructed.
Potential Applications in Agricultural Chemistry as Chemical Modifiers or Intermediates
Urea derivatives are a significant class of compounds in agricultural chemistry, finding use as herbicides, insecticides, and plant growth regulators. nih.govmdpi.com The biological activity of these compounds often stems from their ability to inhibit key enzymes in plants or insects. The specific substituents on the urea backbone play a crucial role in determining the compound's target, potency, and selectivity.
As a chemical modifier , this compound could be used as a starting material to synthesize more complex agrochemicals. The urea functional group can undergo further reactions, or the aromatic rings could be functionalized to introduce different toxophores or to modify the compound's physical properties.
As an intermediate , this compound could be a building block in a multi-step synthesis of a final active ingredient. Agrochemical intermediates are crucial raw materials in the production of pesticides and other crop protection products. mdpi.com
While many phenethylurea (B1617125) derivatives have been explored for their biological activities, specific research detailing the application of this compound in agricultural chemistry is not widely available in the public domain. However, based on the known activities of related compounds, it could be hypothesized to exhibit herbicidal or plant growth regulatory properties. For example, some urea derivatives are known to act as plant growth regulators by influencing processes like adventitious root formation. nih.gov Further screening and research would be necessary to determine its specific utility in this field.
Advanced Analytical Methodologies for N 4 Ethoxyphenyl N Phenethylurea
Chromatographic Techniques for Separation and Purification
Chromatography stands as a cornerstone for the isolation and purification of N-(4-ethoxyphenyl)-N'-phenethylurea from reaction mixtures and for the separation of any potential impurities. The selection of the appropriate chromatographic technique is dictated by the physicochemical properties of the compound and the desired scale of separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of non-volatile compounds like this compound. The development of a robust HPLC method is a critical step in ensuring accurate quantification and effective isolation.
A typical starting point for method development involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. For ureas and related compounds, C18 columns are frequently employed due to their versatility and wide range of applicability. The mobile phase composition is a key parameter that is optimized to achieve the desired separation. A common mobile phase for such analyses consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any impurities, thereby influencing their retention behavior.
For instance, a gradient elution method, where the proportion of the organic solvent is increased over time, is often effective in separating compounds with a range of polarities. The development process would involve systematically varying parameters such as the column type, mobile phase composition, gradient profile, flow rate, and column temperature to achieve optimal resolution and peak shape. Detection is typically carried out using a UV detector, with the wavelength selected based on the UV absorbance spectrum of this compound.
Table 1: Illustrative HPLC Method Parameters for Urea (B33335) Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical starting point for method development and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) for Volatile Byproducts or Derivatives
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC is an invaluable technique for the identification and quantification of volatile byproducts or impurities that may be present from the synthesis process. For example, starting materials or side-reaction products with lower molecular weights and higher vapor pressures could be monitored using GC.
Furthermore, derivatization of this compound to a more volatile species can enable its analysis by GC. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the urea functional group. This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the molecule.
The GC analysis would typically be performed using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is often used for general-purpose quantification of organic compounds, while a mass spectrometer (MS) detector provides structural information for definitive identification of byproducts.
Development of Quantitative Spectroscopic Methods for Chemical Purity Assessment
Spectroscopic methods offer a rapid and non-destructive means of assessing the chemical purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly useful.
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a reference standard of the same compound. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be determined with high accuracy and precision. Specific protons on the ethoxyphenyl and phenethyl moieties would be selected for integration, ensuring they are well-resolved from any impurity signals.
FTIR spectroscopy can also be used for purity assessment by comparing the spectrum of a sample to that of a highly pure reference material. The presence of unexpected peaks or shifts in characteristic absorption bands (e.g., N-H stretch, C=O stretch) can indicate the presence of impurities. While less quantitative than qNMR, FTIR is a valuable tool for rapid screening and quality control.
Trace Analysis and Detection in Non-Biological Matrices
The detection of trace levels of this compound in non-biological matrices, such as environmental samples (water, soil) or industrial process streams, requires highly sensitive analytical methods. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the technique of choice for such applications.
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. By using techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), it is possible to detect and quantify this compound at very low concentrations, even in complex matrices. The development of an LC-MS method would involve optimizing the chromatographic conditions to separate the target analyte from matrix interferences and fine-tuning the mass spectrometer parameters (e.g., ionization source, collision energy) to maximize sensitivity and specificity.
Conclusion and Future Research Directions
Synthesis of Key Findings and Contributions to Urea (B33335) Chemistry
N-(4-ethoxyphenyl)-N'-phenethylurea is an asymmetrical N,N'-disubstituted urea featuring both an aromatic ether group (4-ethoxyphenyl) and a flexible alkyl-aryl group (phenethyl). This specific combination of substituents provides a unique platform to study the interplay of hydrogen bonding, π-π stacking, and steric effects that govern the self-assembly and molecular recognition properties of urea derivatives.
The core contribution of this compound to urea chemistry lies in its robust hydrogen-bonding capabilities. The urea moiety contains two N-H protons (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor), which can engage in strong, directional, and often bifurcated hydrogen bonds. nih.gov This allows molecules of this compound to form predictable one-dimensional chains or more complex networks in the solid state and in solution. nih.govnih.gov The presence of the ethoxy and phenethyl groups modulates these interactions, influencing solubility, crystal packing, and the stability of the resulting supramolecular assemblies. nih.gov
Research on analogous structures, such as other N,N'-disubstituted ureas, has demonstrated that the nature of the substituents is critical. For instance, electron-donating groups can enhance the hydrogen-bond-accepting ability of the carbonyl oxygen. nih.gov The 4-ethoxy group in the title compound likely plays such a role. Furthermore, studies on similar urea derivatives have shown their potential as potent inhibitors of biological targets like complement and CRAC channels, highlighting the therapeutic relevance of this chemical scaffold. nih.govnih.gov
Identification of Unexplored Research Avenues and Challenges
Despite its foundational importance, several research avenues for this compound remain unexplored. A primary challenge is the limited availability of detailed crystallographic data for this specific compound. A comprehensive single-crystal X-ray diffraction study would provide definitive evidence of its solid-state packing and hydrogen-bonding motifs, confirming the theoretical models of its supramolecular structure.
Further areas ripe for investigation include:
Anion Binding and Sensing: The urea scaffold is a well-established motif for anion recognition. nih.govrsc.org The N-H groups can form strong hydrogen bonds with various anions. Future research should focus on quantifying the binding affinities of this compound for a range of anions (e.g., chloride, acetate, dihydrogen phosphate). This could lead to its application in sensors or as a phase-transfer catalyst.
Supramolecular Gelation: Many low-molecular-weight ureas are excellent organogelators, forming extensive fibrous networks that immobilize solvents. rsc.org Investigating the gelation capabilities of this compound in different organic solvents could open doors to new soft materials with tunable properties.
Medicinal Chemistry Applications: While related ureas have shown promise, the specific biological activities of this compound are largely unknown. nih.govmdpi.com Screening this compound against various biological targets, such as kinases or proteases, could uncover novel therapeutic potential. researchgate.netnih.gov
Polymer and Materials Science: Incorporating this urea derivative as a functional monomer into polymers could lead to materials with enhanced thermal stability, self-healing properties, or specific recognition capabilities due to the reversible nature of the hydrogen bonds.
Broader Scientific Impact and Potential for Discovery in Organic and Supramolecular Chemistry
The study of this compound has a ripple effect across the chemical sciences. In organic synthesis, the methods used to prepare this compound—typically involving the reaction of an isocyanate with an amine—are fundamental and offer a basis for creating vast libraries of related derivatives for structure-activity relationship (SAR) studies. researchgate.netresearchgate.netnih.gov
In supramolecular chemistry, this molecule serves as an excellent case study for understanding the principles of molecular self-assembly. nih.gov The knowledge gained from how its specific substituents direct its aggregation can be applied to the rational design of more complex systems, such as molecular machines, responsive materials, and systems for controlled crystal growth. rsc.org The ability of the urea group to interact strongly with anions makes it a cornerstone for the development of receptors and sensors, a field of significant current interest. nih.gov
Ultimately, the detailed characterization and exploration of this compound provide not just data on a single compound but also a deeper, more nuanced understanding of the fundamental forces that govern molecular interactions. This knowledge is invaluable for chemists aiming to design and synthesize new molecules with tailored functions, from life-saving drugs to advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-ethoxyphenyl)-N'-phenethylurea, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves coupling 4-ethoxyphenyl isocyanate with phenethylamine under anhydrous conditions. Catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enhance urea bond formation . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of isocyanate to amine (1:1.1 molar ratio) to ensure complete conversion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : H NMR confirms the presence of ethoxy (δ 1.35–1.45 ppm, triplet; δ 3.95–4.05 ppm, quartet) and phenethyl groups (δ 2.75–2.85 ppm, triplet; δ 3.25–3.35 ppm, multiplet). Urea NH protons appear as broad signals near δ 5.5–6.5 ppm .
- IR : Urea C=O stretch appears at ~1640–1680 cm; NH stretches at ~3200–3350 cm .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 299.2 for CHNO) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to 4-ethoxyaniline or oxidation products) . Store in amber vials at –20°C under inert atmosphere to prevent urea bond cleavage.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for structure refinement . Challenges include disorder in the ethoxy/phenethyl groups and hydrogen-bonding network interpretation. Apply restraints to thermal parameters and validate using R-factor convergence (<5% discrepancy). Compare with DFT-optimized geometries for validation .
Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental data?
- Methodology : Perform molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Use QSAR models trained on urea derivatives to predict IC values. Validate via in vitro assays (e.g., enzyme inhibition or receptor binding) . Address discrepancies by analyzing force field limitations or solvation effects.
Q. How can researchers resolve contradictions in reported bioactivity data for urea derivatives like this compound?
- Methodology :
- Meta-Analysis : Compare datasets across studies, noting variables like assay conditions (pH, temperature) and cell lines.
- Dose-Response Curves : Replicate experiments using standardized protocols (e.g., OECD guidelines) to confirm EC/IC values .
- Structural Analogues : Test closely related compounds (e.g., N-(4-cyanophenyl)-N'-phenylurea ) to isolate substituent effects.
Application-Oriented Questions
Q. What in vitro models are suitable for evaluating this compound as a potential enzyme inhibitor?
- Methodology : Use fluorogenic substrates in kinetic assays (e.g., COX-2 inhibition monitored via prostaglandin H conversion). Pair with cytotoxicity assays (MTT/WST-1) on HEK-293 or HepG2 cells to assess selectivity . Optimize compound solubility using DMSO/PBS mixtures (<0.1% DMSO to avoid solvent interference).
Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?
- Methodology : Synthesize analogues with electron-withdrawing (e.g., nitro, cyano ) or donating (methoxy, methyl ) groups. Compare reaction rates in SNAr or Ullmann coupling using kinetic profiling (NMR/time-lapsed HPLC). Correlate results with Hammett σ values to establish linear free-energy relationships .
Safety and Compliance
Q. What are the occupational exposure limits and handling protocols for this compound?
- Guidelines : Consult IARC and OSHA standards for urea derivatives. Use PPE (gloves, lab coats) and fume hoods during synthesis. Waste disposal follows EPA guidelines (hazardous code U187 ). Toxicity data (e.g., LD in rodents) suggest moderate risk; avoid inhalation/ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
